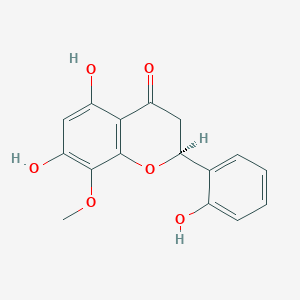

2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone

Description

Properties

Molecular Formula |

C16H14O6 |

|---|---|

Molecular Weight |

302.28 g/mol |

IUPAC Name |

(2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O6/c1-21-15-12(20)6-10(18)14-11(19)7-13(22-16(14)15)8-4-2-3-5-9(8)17/h2-6,13,17-18,20H,7H2,1H3/t13-/m0/s1 |

InChI Key |

URBNKMKLIWQQRO-ZDUSSCGKSA-N |

Isomeric SMILES |

COC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=CC=CC=C3O)O)O |

Canonical SMILES |

COC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the flavanone (B1672756) 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone, a naturally occurring phenolic compound. The primary documented natural source of this flavanone is the root of Scutellaria baicalensis Georgi (Baikal skullcap), a plant with a long history of use in traditional medicine.[1][2] This document details the known natural occurrences of this compound, outlines a generalized experimental protocol for its extraction and isolation, and explores its potential biological activities, drawing inferences from closely related compounds due to the limited specific research on the target molecule. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel flavonoids.

Natural Sources

This compound is a flavonoid that has been isolated from the roots of Scutellaria baicalensis, a member of the Lamiaceae family.[1][2] This plant is a significant source of various flavonoids, with baicalin, wogonoside, baicalein, and wogonin (B1683318) being the most abundant.[3][4] While the presence of this compound in Scutellaria baicalensis is confirmed, there is a notable lack of quantitative data in the currently available scientific literature regarding its specific concentration in the plant material. The focus of most quantitative analyses has been on the more predominant flavonoids.

Table 1: Documented Natural Source of this compound

| Plant Species | Family | Plant Part |

| Scutellaria baicalensis Georgi | Lamiaceae | Root |

Experimental Protocols: Extraction and Isolation

General Workflow for Extraction and Isolation

The following diagram outlines a typical experimental workflow for the isolation of flavonoids from Scutellaria baicalensis root.

Detailed Methodologies

2.2.1. Plant Material Preparation:

-

Obtain dried roots of Scutellaria baicalensis.

-

Grind the dried roots into a coarse powder (approximately 20-40 mesh).

-

Dry the powder in an oven at 50-60°C to a constant weight to remove residual moisture.

2.2.2. Solvent Extraction:

-

Macerate the dried root powder in methanol (MeOH) at a solid-to-solvent ratio of 1:10 (w/v) at room temperature for 24-72 hours with occasional agitation.

-

Filter the extract through cheesecloth followed by filter paper (e.g., Whatman No. 1).

-

Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude methanolic extract.

2.2.3. Liquid-Liquid Partitioning:

-

Suspend the crude methanolic extract in a mixture of water and methanol (e.g., 9:1 v/v).

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity.

-

First, partition against n-hexane to remove non-polar compounds such as lipids and chlorophylls.

-

Next, partition the aqueous methanolic layer against chloroform (CHCl₃) and then ethyl acetate (EtOAc). Flavanones are typically enriched in the ethyl acetate fraction.

-

2.2.4. Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Subject the dried ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing the target compound.

-

Further purify the enriched fraction using preparative HPLC on a C18 column.

-

Use a mobile phase consisting of a gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape.

-

Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

-

2.2.5. Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

Direct research on the biological activities and associated signaling pathways of this compound is limited. However, studies on structurally similar flavonoids provide insights into its potential therapeutic effects.

Potential Neuroprotective Effects

A study on the structurally related compound, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, isolated from Abacopteris penangiana, has demonstrated significant neuroprotective effects. This compound was shown to protect PC12 cells from dopamine-induced toxicity and improve cognitive performance in mice.[6] The underlying mechanism was linked to the upregulation of brain-derived neurotrophic factor (BDNF) and the phosphorylation of the cAMP-response element-binding protein (CREB).[6] Given the structural similarity, it is plausible that this compound may exert similar neuroprotective activities through the modulation of the CREB signaling pathway.

The proposed signaling pathway for the neuroprotective effects of a structurally similar flavanone is depicted below.

Conclusion

This compound is a flavanone of interest found in the roots of Scutellaria baicalensis. While its presence is documented, further research is required to quantify its concentration in its natural source and to develop specific and optimized isolation protocols. Based on evidence from structurally related compounds, this flavanone holds potential for neuroprotective activities, possibly through the modulation of the CREB signaling pathway. This technical guide serves as a foundational resource for researchers and drug development professionals, highlighting the current knowledge and identifying key areas for future investigation into the therapeutic applications of this natural product.

References

- 1. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (2',5,7-三羟基-8-甲氧基黄烷酮) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]

- 3. benchchem.com [benchchem.com]

- 4. public.magnet.fsu.edu [public.magnet.fsu.edu]

- 5. Neurotrophic effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone: promotion of neurite outgrowth via cAMP/PKA/CREB pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Bioactivity Screening of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone is a flavonoid compound that has been isolated from medicinal plants such as those belonging to the Scutellaria genus.[1][2] Flavonoids as a class are known to possess a wide range of biological activities, and compounds with similar structures to this compound have demonstrated potential antioxidant, anti-inflammatory, and anticancer properties. This guide provides a framework for the bioactivity screening of this specific flavanone, including detailed experimental protocols for key assays and a discussion of potential signaling pathways involved. While specific quantitative bioactivity data for this compound is not extensively available in public literature, this document serves as a comprehensive resource for researchers aiming to investigate its therapeutic potential.

Data Presentation

Quantitative data from bioactivity screening is crucial for comparing the potency of a compound across different assays and against reference compounds. The following tables are structured to present such data clearly.

Table 1: Antioxidant Activity Data

| Assay Type | Test Concentration(s) | % Inhibition | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

| DPPH Radical Scavenging | Data not available | Data not available | Data not available | Ascorbic Acid / Trolox | Data not available |

| ABTS Radical Scavenging | Data not available | Data not available | Data not available | Ascorbic Acid / Trolox | Data not available |

| Ferric Reducing Antioxidant Power (FRAP) | Data not available | Data not available | Data not available | FeSO₄ | Data not available |

Table 2: Anti-inflammatory Activity Data

| Assay Type | Cell Line | Test Concentration(s) | % Inhibition of NO Production | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

| Nitric Oxide (NO) Inhibition (Griess Assay) | RAW 264.7 / BV2 | Data not available | Data not available | Data not available | L-NAME / Dexamethasone | Data not available |

| COX-2 Inhibition | Data not available | Data not available | Data not available | Data not available | Celecoxib | Data not available |

Table 3: Cytotoxic Activity Data

| Cell Line | Histology | Test Concentration(s) | % Cell Viability | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

| e.g., MCF-7 | Breast Adenocarcinoma | Data not available | Data not available | Data not available | Doxorubicin | Data not available |

| e.g., A549 | Lung Carcinoma | Data not available | Data not available | Data not available | Doxorubicin | Data not available |

| e.g., HCT116 | Colon Carcinoma | Data not available | Data not available | Data not available | Doxorubicin | Data not available |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of bioactivity screening results.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[3][4][5][6]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (spectrophotometric grade)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

-

Sample Preparation: Dissolve this compound in the same solvent as the DPPH solution to create a stock solution. Prepare a series of dilutions from the stock solution.

-

Assay:

-

In a 96-well plate, add a specific volume of each sample dilution to the wells.

-

Add an equal volume of the DPPH solution to each well.

-

Include a blank (solvent only) and a positive control (ascorbic acid or Trolox) at various concentrations.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3][4]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4][6]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay determines the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7. The amount of nitrite (B80452), a stable product of NO, is measured using the Griess reagent.[7][8]

Materials:

-

RAW 264.7 macrophage cells

-

This compound

-

Lipopolysaccharide (LPS)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plate

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a positive control (e.g., dexamethasone) and a vehicle control.

-

-

Nitrite Measurement:

-

After incubation, collect the cell culture supernatant.

-

In a new 96-well plate, mix an equal volume of the supernatant with Griess Reagent (prepared by mixing equal volumes of Part A and Part B immediately before use).

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[9]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (B87167) (DMSO) or Sodium dodecyl sulfate (B86663) (SDS)

-

Complete cell culture medium

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed the desired cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate for a further 15 minutes to 4 hours, with shaking, until the crystals are fully dissolved.

-

-

Measurement: Measure the absorbance at a wavelength of 490-570 nm.

-

Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.

Potential Signaling Pathways

Based on the known activities of structurally related flavonoids, this compound may exert its anti-inflammatory effects by modulating key signaling pathways. One such plausible pathway is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

In response to pro-inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2). Methoxyflavonoids have been shown to suppress the expression of iNOS.[10][11][12] It is hypothesized that this compound could potentially inhibit a step in this pathway, thereby reducing the production of inflammatory mediators.

References

- 1. This compound (2',5,7-三羟基-8-甲氧基黄烷酮) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]

- 2. go.drugbank.com [go.drugbank.com]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. DPPH Radical Scavenging Assay [mdpi.com]

- 7. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MTT (Assay protocol [protocols.io]

- 10. Suppressive effects of methoxyflavonoids isolated from Kaempferia parviflora on inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Hydroxy-3,6,7,8,3'4'-hexamethoxyflavone inhibits nitric oxide production in lipopolysaccharide-stimulated BV2 microglia via NF-κB suppression and Nrf-2-dependent heme oxygenase-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Technical Guide to the Core Mechanism of Action of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies detailing the specific mechanism of action of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone are limited in publicly available scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented biological activities of structurally related flavonoids, particularly those isolated from Scutellaria species, the natural source of this compound. The information herein is intended to provide a foundational understanding and guide future research endeavors.

Introduction

This compound is a flavonoid compound isolated from the roots of Scutellaria species, a genus of flowering plants used extensively in traditional medicine. Flavonoids as a class are renowned for their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. The specific structural arrangement of hydroxyl and methoxy (B1213986) groups on the flavanone (B1672756) backbone of this compound suggests its potential to modulate multiple cellular signaling pathways implicated in various disease states.

Core Hypothesized Mechanisms of Action

Based on the activities of analogous flavonoids, the primary mechanisms of action of this compound are likely centered around the modulation of inflammatory cascades, oxidative stress, and cell survival pathways.

Anti-inflammatory Activity

Flavonoids are well-established as potent anti-inflammatory agents. Their mechanisms often involve the inhibition of key pro-inflammatory enzymes and transcription factors.

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: By inhibiting these enzymes, flavonoids can reduce the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation and pain.

-

Downregulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Many flavonoids have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory cytokines and chemokines such as TNF-α, IL-1β, and IL-6.

Antioxidant Activity

The antioxidant properties of flavonoids stem from their ability to scavenge free radicals and chelate metal ions involved in reactive oxygen species (ROS) production.

-

Direct Radical Scavenging: The hydroxyl groups on the flavonoid structure can donate a hydrogen atom to neutralize free radicals.

-

Upregulation of Antioxidant Enzymes: Some flavonoids can enhance the expression of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) through the activation of the Nrf2 signaling pathway.

Neuroprotective Effects

The anti-inflammatory and antioxidant properties of flavonoids contribute significantly to their neuroprotective potential. By mitigating oxidative stress and inflammation in the central nervous system, these compounds can protect neurons from damage in models of neurodegenerative diseases and ischemic injury.

Anticancer Activity

The anticancer effects of flavonoids are often multi-faceted, involving the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis.

-

Induction of Apoptosis: Flavonoids can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints.

Quantitative Data from Structurally Similar Flavonoids

To provide a quantitative perspective, the following table summarizes the biological activities of flavonoids with structural similarities to this compound. It is important to note that these values are for related compounds and should be considered as indicative of the potential activity of the target molecule.

| Compound Name | Biological Activity | Assay System | Quantitative Data (e.g., IC50) | Reference |

| Baicalein | Anti-inflammatory | LPS-stimulated RAW 264.7 cells | IC50 for NO production: ~15 µM | [1] |

| Wogonin | Anticancer | Human leukemia U937 cells | IC50 for cell viability: ~20 µM | [1] |

| (2S)-5,2',5'-trihydroxy-7-methoxyflavanone | Neuroprotective | Dopamine-induced toxicity in PC12 cells | Effective concentration: 3-20 µM | [2] |

| 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone | ABCG2 Inhibition | NCI-H460 cells | IC50: 6.6 µM | [3] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways likely modulated by this compound based on the known actions of related flavonoids.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Caption: Postulated activation of the Nrf2 antioxidant response pathway.

Experimental Protocols

Detailed experimental methodologies are crucial for the validation of the hypothesized mechanisms of action. Below are representative protocols for key assays.

Determination of Anti-inflammatory Activity in RAW 264.7 Macrophages

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Nitric Oxide (NO) Assay:

-

Cells are seeded in a 96-well plate and pre-treated with varying concentrations of this compound for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

-

Cytokine Measurement (ELISA):

-

Cell culture supernatants from the NO assay are collected.

-

The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis for NF-κB Pathway Proteins:

-

Cells are treated as described above for shorter time points (e.g., 30-60 minutes).

-

Nuclear and cytoplasmic protein extracts are prepared.

-

The expression and phosphorylation status of key NF-κB pathway proteins (e.g., IκBα, p65) are analyzed by Western blotting using specific antibodies.

-

Evaluation of Antioxidant Capacity

-

DPPH Radical Scavenging Assay:

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

-

Varying concentrations of the test compound are added to the DPPH solution.

-

The mixture is incubated in the dark, and the absorbance is measured at 517 nm. The percentage of radical scavenging activity is calculated.

-

-

Cellular Antioxidant Activity (CAA) Assay:

-

Human hepatocarcinoma HepG2 cells are seeded in a 96-well plate.

-

Cells are incubated with the test compound and a fluorescent probe (DCFH-DA).

-

Oxidative stress is induced by adding a peroxyl radical generator (AAPH).

-

The fluorescence is measured over time, and the CAA value is calculated.

-

Conclusion and Future Directions

While direct evidence is currently lacking, the structural features of this compound and the known biological activities of related flavonoids strongly suggest its potential as a multi-target therapeutic agent. Its hypothesized anti-inflammatory, antioxidant, neuroprotective, and anticancer effects warrant further investigation.

Future research should focus on:

-

In vitro and in vivo studies to confirm the specific molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic and pharmacodynamic studies to assess its bioavailability and in vivo efficacy.

-

Structure-activity relationship (SAR) studies to identify key structural motifs responsible for its biological activities and to guide the design of more potent analogs.

The comprehensive investigation of this compound holds significant promise for the development of novel therapeutics for a range of human diseases.

References

In-Depth Technical Guide: Pharmacological Properties of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Pharmacological Properties of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone and Related Compounds

Executive Summary

This technical guide addresses the pharmacological properties of the flavanone (B1672756) this compound. Extensive literature review indicates that while this specific compound, also known as Scutevulin, has been isolated from Scutellaria species, detailed pharmacological studies, including quantitative data, specific experimental protocols, and defined signaling pathways, are not available in the current body of scientific literature.[1]

Consequently, this whitepaper provides a comprehensive overview of the known pharmacological activities of the Scutellaria genus, from which this compound is derived. The genus is a rich source of bioactive flavonoids with significant therapeutic potential.[2][3] This document summarizes the general anti-inflammatory, antioxidant, neuroprotective, and cytotoxic properties attributed to flavanones from Scutellaria, which may provide a predictive framework for the potential bioactivity of the subject compound.

Introduction to Flavanones from Scutellaria

The genus Scutellaria, commonly known as skullcaps, is renowned in traditional medicine for its wide array of therapeutic uses.[2] The pharmacological effects of Scutellaria extracts are largely attributed to their high concentration of flavonoids.[2][3][4] These compounds, including flavones and flavanones, have been the subject of extensive research for their potential applications in treating a variety of diseases. The primary bioactive flavonoids identified in Scutellaria baicalensis, a well-studied species, include baicalin, wogonoside, baicalein, and wogonin.[3]

The general pharmacological activities of flavonoids derived from Scutellaria include:

Given that this compound is a constituent of Scutellaria, it is plausible that it shares some of these pharmacological properties. However, without direct experimental evidence, its specific activities and potency remain undetermined.

General Pharmacological Properties of Scutellaria Flavonoids

Anti-inflammatory Activity

Flavonoids from Scutellaria baicalensis have demonstrated significant anti-inflammatory properties.[3] Studies on RAW 264.7 macrophages have shown that flavonoids from this plant can inhibit the production of pro-inflammatory mediators.[11][12]

-

Mechanism of Action: The anti-inflammatory effects are often mediated through the downregulation of the NF-κB and MAPK signaling pathways.[11][12] These pathways are central to the inflammatory response, and their inhibition leads to a decrease in the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12]

Antioxidant Activity

Extracts from Scutellaria species have been shown to possess potent antioxidant properties.[4][6] These effects are crucial in mitigating oxidative stress, which is implicated in a wide range of pathological conditions.

-

Mechanism of Action: The antioxidant activity of Scutellaria flavonoids is attributed to their ability to scavenge free radicals and reduce lipid peroxidation.[6] For instance, ethanolic extracts of Scutellaria lateriflora have been shown to scavenge DPPH radicals and reduce reactive oxygen species (ROS) in mouse brain homogenates.[6]

Neuroprotective Effects

A significant area of research for Scutellaria flavonoids is their potential in neuroprotection.[6][7][8][13] Extracts and isolated compounds have shown promise in protecting neuronal cells from various insults.

-

Mechanism of Action: The neuroprotective effects are often linked to the antioxidant and anti-inflammatory properties of the flavonoids.[6][13] For example, total flavonoids from Scutellaria baicalensis have been shown to protect against cerebral ischemia-reperfusion injury in animal models by reducing malondialdehyde (MDA) content and increasing superoxide (B77818) dismutase (SOD) activity in brain tissue.[7] Furthermore, these flavonoids have been observed to have neuroprotective effects on dopaminergic neurons in models of Parkinson's disease.[14]

Cytotoxic Activity

Certain flavonoids isolated from Scutellaria indica have exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.[9] The anticancer properties of Scutellaria flavones like wogonin, baicalein, and scutellarein (B1681691) are often linked to their ability to induce autophagy in cancer cells.[10]

Data on a Structurally Related Flavanone: (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone

While specific data for this compound is lacking, a study on the closely related compound (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) , isolated from Abacopteris penangiana, provides valuable insights into the potential activities of this structural class.[15] It is important to note that this is a different molecule, and its properties cannot be directly extrapolated.

Neuroprotective Effects of (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone

This related flavanone has demonstrated neuroprotective effects in both in vitro and in vivo models of oxidative stress-induced neurodegeneration.[15]

Table 1: In Vitro Neuroprotective Effects of (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone [15]

| Cell Line | Insult | Concentration Range | Observed Effect |

| PC12 cells | Dopamine-induced toxicity | 3-20 μM | Decreased toxicity and attenuated redox imbalance |

Table 2: In Vivo Neuroprotective Effects of (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone [15]

| Animal Model | Treatment | Dosage | Duration | Observed Effect |

| D-galactose treated mice | Intraperitoneal injection | 4 or 8 mg/kg/day | 2 weeks | Improved behavioral performance in Morris water maze test |

Signaling Pathway of (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone

The neuroprotective effects of this related flavanone are associated with the modulation of specific signaling pathways.[15]

Experimental Protocols for (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone Studies[15]

-

In Vitro Dopamine-Induced Toxicity in PC12 Cells:

-

PC12 cells were pre-incubated with varying concentrations of the flavanone (3-20 μM) for 24 hours.

-

Dopamine was then added to induce toxicity.

-

Cell viability and redox balance (GSH/GSSG ratio) were assessed.

-

-

In Vivo D-galactose-Induced Neurodegeneration Model:

-

Mice were treated with D-galactose to induce a model of aging and neurodegeneration.

-

The flavanone was administered daily via intraperitoneal injection (4 or 8 mg/kg) for two weeks.

-

Behavioral performance was evaluated using the Morris water maze test.

-

Following the behavioral tests, hippocampal tissue was collected for biochemical analysis, including Western blotting for AP-1, BDNF, and phosphorylated CREB, and measurement of the GSH/GSSG ratio.

-

Conclusion and Future Directions

Future research should focus on:

-

Isolation and Purification: Obtaining sufficient quantities of this compound for comprehensive biological evaluation.

-

In Vitro Screening: Assessing the cytotoxic, anti-inflammatory, antioxidant, and neuroprotective potential of the pure compound in relevant cell-based assays.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this flavanone.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in appropriate animal models of disease.

Such studies will be crucial in determining whether this compound holds promise as a novel therapeutic agent.

References

- 1. pinellinutraceuticals.com [pinellinutraceuticals.com]

- 2. Phytochemical Profiling and Bio-Potentiality of Genus Scutellaria: Biomedical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. [Pharmacological effects of flavonoids from Scutellaria baicalensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-oxidative and DNA protecting effects of flavonoids-rich Scutellaria lateriflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective effect of flavonoids from Scutellaria baicalensis Georgi on cerebral ischemia injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repositorium.uminho.pt [repositorium.uminho.pt]

- 9. Cytotoxic flavonoids from Scutellaria indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Effect of total flavonoids from Scutellaria baicalensis on dopaminergic neurons in the substantia nigra - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data and Experimental Protocols for 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone, a flavanone (B1672756) isolated from the roots of Scutellaria baicalensis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics, alongside the experimental protocols utilized for data acquisition.

Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 5.59 | dd | 12.5, 3.0 |

| 3a | 3.12 | dd | 17.0, 12.5 |

| 3b | 2.82 | dd | 17.0, 3.0 |

| 6 | 6.16 | s | |

| 3' | 7.15 | ddd | 8.0, 7.5, 1.5 |

| 4' | 6.91 | dd | 8.0, 1.0 |

| 5' | 6.85 | td | 7.5, 1.0 |

| 6' | 7.23 | dd | 7.5, 1.5 |

| 8-OCH₃ | 3.89 | s |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

| Position | δ (ppm) |

| 2 | 77.8 |

| 3 | 44.1 |

| 4 | 197.9 |

| 5 | 164.3 |

| 6 | 96.1 |

| 7 | 165.4 |

| 8 | 131.9 |

| 9 | 162.9 |

| 10 | 103.8 |

| 1' | 128.2 |

| 2' | 155.9 |

| 3' | 116.8 |

| 4' | 121.3 |

| 5' | 119.8 |

| 6' | 130.2 |

| 8-OCH₃ | 60.7 |

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI-MS | Positive | 303.0863 | 167, 137 |

Experimental Protocols

The acquisition of the spectroscopic data was performed using standard, validated methodologies for the analysis of flavonoid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a Bruker AVANCE 500 spectrometer. The sample was dissolved in methanol-d₄ (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were utilized for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

Workflow for NMR Data Acquisition and Analysis:

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

High-resolution mass spectra were obtained on a Waters Xevo G2-S QTOF mass spectrometer with an electrospray ionization (ESI) source. The analysis was conducted in positive ion mode. The sample was introduced via infusion or coupled with liquid chromatography.

Logical Flow of Mass Spectrometry Analysis:

Caption: Logical flow of mass spectrometry analysis for flavonoids.

Signaling Pathway Context (Hypothetical)

Flavonoids are known to interact with various cellular signaling pathways. While the specific pathways modulated by this compound are a subject of ongoing research, a hypothetical interaction with a generic kinase signaling pathway is depicted below.

Caption: Hypothetical interaction with a kinase signaling pathway.

Antiviral Activity of 5,7,4'-Trihydroxy-8-methoxyflavone Against Influenza Virus: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide details the antiviral properties of the flavonoid 5,7,4'-trihydroxy-8-methoxyflavone (F36) against the influenza virus. While the initial focus of this report was intended to be 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone, a thorough review of existing scientific literature revealed a lack of specific studies on its anti-influenza activity. However, significant research is available for the structurally related compound, 5,7,4'-trihydroxy-8-methoxyflavone, which is presented herein. This document summarizes key quantitative data, outlines experimental methodologies, and illustrates the proposed mechanism of action.

Quantitative Antiviral Activity

The antiviral efficacy of 5,7,4'-trihydroxy-8-methoxyflavone (F36) has been evaluated in cell culture models. The compound has demonstrated a dose-dependent inhibition of influenza virus replication.

| Parameter | Virus Strain(s) | Cell Line | Value | Reference |

| 50% Inhibition | Influenza A/Guizhou/54/89 (H3N2), Influenza B/Ibaraki/2/85 | MDCK | 20 µM | [1] |

| 90% Inhibition | Influenza A/Guizhou/54/89 (H3N2), Influenza B/Ibaraki/2/85 | MDCK | 40 µM | [1] |

| Virus Titer Reduction | Influenza A/PR/8/34 (H1N1) | MDCK | 11 µM (for one-tenth reduction) | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antiviral activity of 5,7,4'-trihydroxy-8-methoxyflavone.

Single-Cycle Replication Assay

This assay determines the effect of a compound on a single round of viral replication.

-

Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in culture plates and grown to confluence.

-

Virus Adsorption: The cell monolayer is washed, and influenza virus (e.g., A/PR/8/34 at a multiplicity of infection of 10 PFU/cell) is adsorbed to the cells for 1 hour at 4°C to allow attachment but prevent entry.[2]

-

Infection and Treatment: The virus inoculum is removed, and the cells are washed and incubated at 37°C in a medium containing various concentrations of 5,7,4'-trihydroxy-8-methoxyflavone.

-

Virus Quantification: At different time points post-infection (e.g., 4, 6, 8, 12 hours), the culture supernatant is collected to measure the amount of released virus.[1][2] The cell-associated virus can also be quantified by measuring sialidase activity.[1][2] Viral titers are determined by plaque assay or other standard methods.

Membrane Fusion Assay

This assay investigates the compound's ability to interfere with the fusion of the viral envelope with the host cell membrane.

-

Liposome Preparation: Liposomes containing bovine brain mixed gangliosides are prepared to mimic the host cell membrane.

-

Fusion Induction: Influenza virus is mixed with the liposomes in the presence or absence of the test compound (e.g., 120 µM of F36).[1] The pH of the mixture is lowered to 5.0 to induce the conformational changes in the viral hemagglutinin (HA) protein that trigger membrane fusion.[2]

-

Fusion Assessment: The extent of fusion is measured, often using a fluorescence-based assay where the mixing of lipid membranes results in a detectable signal.

In Vivo Antiviral Activity in Mice

Animal models are used to evaluate the therapeutic potential of the compound.

-

Animal Model: BALB/c mice are commonly used for influenza research.

-

Virus Inoculation: Mice are intranasally inoculated with a mouse-adapted influenza virus strain (e.g., A/Guizhou/54/89).[1][3]

-

Compound Administration: 5,7,4'-trihydroxy-8-methoxyflavone is administered intranasally. One described regimen involved multiple doses (totaling 3.5 mg/kg) given from 18 hours before to 54 hours after virus infection.[1] In another study, the compound (0.5 mg/kg) was administered with hydroxypropyl cellulose (B213188) (HPC) as a drug delivery system to enhance its deposition in the nasal and broncho-alveolar cavities.[3]

-

Efficacy Evaluation: The proliferation of the virus in the lungs and nasal cavities is measured at specific time points post-infection to determine the antiviral effect of the treatment.[1][3]

Mechanism of Action

Studies suggest that 5,7,4'-trihydroxy-8-methoxyflavone inhibits influenza virus replication primarily by targeting the early stages of the viral life cycle, specifically the fusion of the viral envelope with the endosomal/lysosomal membrane.[1][2] The compound did not significantly affect viral hemagglutination or the activity of the viral RNA-dependent RNA polymerase in vitro.[1]

Signaling Pathway of Influenza Virus Entry and Proposed Inhibition by 5,7,4'-Trihydroxy-8-methoxyflavone

The following diagram illustrates the entry process of the influenza virus and the proposed point of intervention by 5,7,4'-trihydroxy-8-methoxyflavone.

Caption: Proposed mechanism of action of 5,7,4'-Trihydroxy-8-methoxyflavone.

Experimental Workflow for In Vivo Antiviral Activity Assessment

The diagram below outlines the general workflow for evaluating the in vivo efficacy of an antiviral compound against influenza virus in a mouse model.

Caption: General workflow for in vivo antiviral studies in mice.

References

- 1. Antiviral activity of plant flavonoid, 5,7,4'-trihydroxy-8-methoxyflavone, from the roots of Scutellaria baicalensis against influenza A (H3N2) and B viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of action of the anti-influenza virus activity of plant flavonoid, 5,7,4'-trihydroxy-8-methoxyflavone, from the roots of Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement of in vivo anti-influenza virus activity of 5,7,4'-trihydroxy-8-methoxyflavone by drug delivery system using hydroxypropyl cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Effects of (2S)-5,2',5'-Trihydroxy-7-methoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial searches for "2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone" yielded limited specific data on its neuroprotective properties. However, a structurally similar compound, (2S)-5,2',5'-Trihydroxy-7-methoxyflavanone (TMF) , has been the subject of research in this area. This guide will focus on the documented neuroprotective effects of TMF, a natural product isolated from Abacopteris penangiana. It is plausible that the initial query contained a minor structural ambiguity, and the information presented herein on TMF is likely of significant interest to researchers investigating neuroprotective flavonoids.

Introduction

(2S)-5,2',5'-Trihydroxy-7-methoxyflavanone (TMF) is a flavonoid that has demonstrated notable neuroprotective activities in both in vitro and in vivo models of neurodegeneration.[1] Flavonoids, a class of polyphenolic compounds, are widely recognized for their antioxidant and anti-inflammatory properties, which are thought to contribute to their beneficial effects on neuronal health.[2][3][4] TMF, in particular, has been shown to mitigate oxidative stress and modulate key signaling pathways involved in neuronal survival and cognitive function, positioning it as a promising candidate for further investigation in the context of neurodegenerative diseases.[1]

This technical guide provides a comprehensive overview of the neuroprotective effects of TMF, including quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the neuroprotective effects of TMF.

Table 2.1: In Vitro Neuroprotective Effects of TMF on Dopamine-Induced Toxicity in PC12 Cells[1]

| Concentration of TMF (µM) | Cell Viability (%) |

| 3 | Data not specified, but showed a decrease in toxicity |

| 10 | Data not specified, but showed a decrease in toxicity |

| 20 | Data not specified, but showed a decrease in toxicity |

Note: The primary study states that preincubation with TMF (3-20 µM) for 24 hours decreased dopamine-induced toxicity in PC12 cells, but does not provide specific percentage values for cell viability at each concentration.

Table 2.2: In Vivo Effects of TMF on Behavioral Performance in D-galactose-Treated Mice[1]

| Treatment Group | Escape Latency in Morris Water Maze |

| D-galactose Model | Significantly longer than control |

| TMF (4 mg/kg/day, i.p.) | Significantly shorter than D-galactose model |

| TMF (8 mg/kg/day, i.p.) | Significantly shorter than D-galactose model |

Note: The study indicates significant improvement in behavioral performance, but specific time values for escape latency are not provided in the abstract.

Table 2.3: Biochemical Effects of TMF in the Hippocampus of D-galactose-Treated Mice[1]

| Analyte | Effect of TMF Treatment |

| AP-1 (activator protein-1) activation | Inhibited |

| BDNF (brain-derived neurotrophic factor) level | Upregulated |

| GSH/GSSG ratio | Increased |

| CREB (cAMP-response element-binding protein) phosphorylation | Increased |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to evaluate the neuroprotective effects of TMF.

In Vitro Model: Dopamine-Induced Neurotoxicity in PC12 Cells

This protocol describes the establishment of a cell-based model of neurotoxicity to assess the protective effects of TMF.

-

Cell Culture:

-

Neurotoxicity Induction and TMF Treatment:

-

PC12 cells are seeded in 96-well plates at a suitable density.

-

After cell adherence, the culture medium is replaced with a medium containing varying concentrations of TMF (e.g., 3-20 µM) and incubated for 24 hours.[1]

-

Following pre-incubation with TMF, dopamine (B1211576) is added to the culture medium to induce neurotoxicity. The final concentration of dopamine and the incubation time should be optimized to induce a significant but not complete cell death (e.g., 50% reduction in viability).

-

Control wells should include cells treated with vehicle only, dopamine only, and TMF only.

-

-

Assessment of Cell Viability (MTT Assay):

-

After the treatment period, the culture medium is removed.

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a period that allows for the formation of formazan (B1609692) crystals (typically 2-4 hours).

-

The MTT solution is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

In Vivo Model: D-galactose-Induced Aging in Mice

This protocol outlines the creation of an in vivo model of accelerated aging to evaluate the neuroprotective and cognitive-enhancing effects of TMF.

-

Animal Model:

-

Male or female mice (e.g., C57BL/6J) of a specific age and weight are used.

-

Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

D-galactose is administered daily via subcutaneous or intraperitoneal injection at a specified dose (e.g., 100-1000 mg/kg) for a duration of several weeks (e.g., 2-8 weeks) to induce an aging-like phenotype.[1][6][7][8]

-

-

TMF Administration:

-

TMF is dissolved in a suitable vehicle and administered to the mice, typically via intraperitoneal injection, at specified doses (e.g., 4 or 8 mg/kg/day) for the duration of the study.[1]

-

The control group receives the vehicle only.

-

Behavioral Assessment: Morris Water Maze

The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.

-

Apparatus:

-

A large circular pool is filled with water made opaque with a non-toxic substance (e.g., non-fat dry milk or white tempera paint).[9]

-

An escape platform is submerged just below the water surface in one of the four quadrants of the pool.

-

Visual cues are placed around the room to serve as spatial references for the animals.[9]

-

-

Procedure:

-

Acquisition Phase: Mice undergo several trials per day for consecutive days. In each trial, the mouse is placed in the water at a different starting position and allowed to swim until it finds the hidden platform. The time taken to find the platform (escape latency) is recorded.[10] If the mouse fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.[11][12]

-

Probe Trial: After the acquisition phase, the platform is removed from the pool, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.[9][13]

-

Biochemical Assays

-

Western Blot for CREB Phosphorylation:

-

Protein Extraction: Hippocampal tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[14]

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15][16]

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated CREB (p-CREB). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software. The levels of p-CREB are typically normalized to the total CREB levels.[17][18]

-

-

GSH/GSSG Ratio Assay:

-

Sample Preparation: Hippocampal tissue is processed to separate reduced glutathione (B108866) (GSH) and oxidized glutathione (GSSG). This often involves treating an aliquot of the sample with a reagent that blocks GSH, allowing for the specific measurement of GSSG.

-

Assay Procedure: Commercially available kits are typically used for this assay. The principle often involves an enzymatic recycling method where glutathione reductase reduces GSSG to GSH in the presence of NADPH. The rate of a colorimetric or fluorometric reaction is then proportional to the total glutathione concentration.[19][20][21]

-

Calculation: The GSH concentration is determined by subtracting the GSSG concentration from the total glutathione concentration. The GSH/GSSG ratio is then calculated.

-

-

BDNF ELISA:

-

Sample Preparation: Hippocampal tissue is homogenized, and the supernatant is collected for analysis.

-

ELISA Procedure: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is performed using a commercial kit. The wells of a microplate are coated with a capture antibody specific for BDNF. Samples and standards are added to the wells, followed by a detection antibody conjugated to an enzyme (e.g., HRP). A substrate is then added, and the resulting colorimetric reaction is measured using a microplate reader.[2][3][22][23][24] The concentration of BDNF in the samples is determined by comparison to a standard curve.

-

-

AP-1 Activity Assay:

-

Principle: Activator protein-1 (AP-1) is a transcription factor, and its activity is often measured using a reporter gene assay.

-

Procedure: Cells are co-transfected with a reporter plasmid containing AP-1 binding sites upstream of a luciferase gene and a control plasmid (e.g., expressing Renilla luciferase for normalization). After treatment with the test compound, cell lysates are prepared, and the luciferase activity is measured using a luminometer.[25][26][27][28][29] An increase or decrease in luciferase activity reflects a change in AP-1 transcriptional activity.

-

Visualizations: Signaling Pathways and Workflows

Proposed Neuroprotective Signaling Pathway of TMF

Caption: Proposed signaling pathway for the neuroprotective effects of TMF.

Experimental Workflow for In Vivo Neuroprotection Study

References

- 1. D-galactose-induced aging model and animal experiments [bio-protocol.org]

- 2. raybiotech.com [raybiotech.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. d-galactose-induced aging mouse: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

- 8. D-Galactose Effectiveness in Modeling Aging and Therapeutic Antioxidant Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]

- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mmpc.org [mmpc.org]

- 12. jove.com [jove.com]

- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. researchgate.net [researchgate.net]

- 19. abcam.com [abcam.com]

- 20. abcam.com [abcam.com]

- 21. eaglebio.com [eaglebio.com]

- 22. biogot.com [biogot.com]

- 23. denovobiolabs.com [denovobiolabs.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. AP1 activity assay [bio-protocol.org]

- 26. indigobiosciences.com [indigobiosciences.com]

- 27. researchgate.net [researchgate.net]

- 28. indigobiosciences.com [indigobiosciences.com]

- 29. caymanchem.com [caymanchem.com]

Unveiling the GABAA Receptor Binding Affinity of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the binding affinity of the flavanone (B1672756), 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone, for the γ-aminobutyric acid type A (GABAA) receptor, a critical target in neuropharmacology. While direct quantitative binding data for this specific flavanone is not extensively available in public literature, this document provides a comprehensive overview based on structurally related compounds, established experimental protocols for assessing flavonoid-GABAA receptor interactions, and the known signaling pathways involved. This guide serves as a valuable resource for researchers investigating the therapeutic potential of novel flavonoids as modulators of the GABAA receptor.

Quantitative Binding Affinity Data of Structurally Related Flavonoids

To contextualize the potential binding affinity of this compound, the following table summarizes the binding data for structurally analogous flavonoids that have been studied for their interaction with the GABAA receptor. The data is primarily derived from radioligand binding assays, a standard method for quantifying ligand-receptor interactions. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.

| Compound | Receptor/Radioligand | Binding Affinity (Ki/IC50) | Reference |

| 5,7,2′-Trihydroxy-6,8-dimethoxyflavone (K36) | Benzodiazepine (B76468) site ([3H]Flunitrazepam) | 6.05 nM (Ki) | [1] |

| (2S)-5,7,8,4′-Tetrahydroxyflavanone | Benzodiazepine site ([3H]Flunitrazepam) | 21.4 µM (IC50) | |

| Apigenin (5,7,4′-trihydroxyflavone) | Benzodiazepine site | Anxiolytic activity shown | [1] |

| Chrysin (5,7-dihydroxyflavone) | Benzodiazepine site ([3H]Flunitrazepam) | Competitive inhibitor | [1] |

Note: The absence of a specific citation indicates that the information is generally available in the cited literature but not tied to a single source.

Experimental Protocols for Determining Binding Affinity

The determination of a compound's binding affinity to the GABAA receptor is a crucial step in its pharmacological characterization. The two primary methodologies employed for flavonoids are radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This technique directly measures the binding of a radiolabeled ligand to the receptor in the presence of a competing unlabeled ligand (the test compound).

Objective: To determine the inhibition constant (Ki) of the test compound for the benzodiazepine binding site on the GABAA receptor.

Materials:

-

Receptor Source: Synaptosomal membranes prepared from rat or mouse brain tissue (e.g., cortex or hippocampus) or cell lines expressing specific GABAA receptor subtypes.

-

Radioligand: Typically [3H]Flunitrazepam or [3H]Ro 15-1788 (flumazenil), which bind with high affinity to the benzodiazepine site.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Incubation Buffer: e.g., Tris-HCl buffer at a physiological pH.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., diazepam or clonazepam) to determine the amount of radioligand that binds to non-receptor sites.

-

Filtration Apparatus: To separate bound from unbound radioligand.

-

Scintillation Counter: To measure the radioactivity.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the synaptosomal membrane fraction containing the GABAA receptors.

-

Incubation: In a series of tubes, incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include tubes for total binding (radioligand only) and non-specific binding.

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at 0-4°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording

This functional assay measures the effect of the test compound on the ion flow through the GABAA receptor channel in response to GABA.

Objective: To determine if the test compound potentiates or inhibits GABA-induced currents and to quantify its potency (e.g., EC50 for potentiation).

Methodology: Two-electrode voltage-clamp recording in Xenopus laevis oocytes expressing recombinant GABAA receptors or patch-clamp recording in cultured neurons or cell lines.

Materials:

-

Xenopus laevis Oocytes or Cultured Cells: Expressing specific GABAA receptor subunit combinations (e.g., α1β2γ2).

-

GABA Solution: The natural agonist for the receptor.

-

Test Compound Solution: this compound at various concentrations.

-

Recording Equipment: Voltage-clamp amplifier, microelectrodes, perfusion system.

Procedure (Two-Electrode Voltage-Clamp):

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and inject them with cRNA encoding the desired GABAA receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage recording and one for current injection). Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

GABA Application: Perfuse the oocyte with a low concentration of GABA (e.g., EC5-EC20) to elicit a baseline current response.

-

Co-application of Test Compound: Co-apply the test compound with GABA and measure the change in the current response.

-

Dose-Response Analysis: Apply a range of concentrations of the test compound to generate a dose-response curve and determine the EC50 for potentiation.

-

Mechanism of Action: To determine if the effect is mediated through the benzodiazepine site, co-apply the test compound with a benzodiazepine antagonist like flumazenil. A reversal of the effect suggests interaction with the benzodiazepine site.

Signaling Pathway of Flavonoid Modulation of the GABAA Receptor

Flavonoids, including flavanones, are known to act as positive allosteric modulators of the GABAA receptor, primarily through the benzodiazepine binding site.[2] This means they do not directly activate the receptor but enhance the effect of the endogenous ligand, GABA.

Mechanism of Action:

-

Binding: The flavonoid binds to an allosteric site on the GABAA receptor, which is distinct from the GABA binding site. For many flavonoids, this is the benzodiazepine binding site located at the interface of the α and γ subunits.

-

Conformational Change: This binding induces a conformational change in the receptor protein.

-

Enhanced GABA Efficacy: The conformational change increases the affinity of the receptor for GABA or enhances the efficiency of channel opening upon GABA binding.

-

Increased Chloride Influx: This leads to a greater influx of chloride ions (Cl-) into the neuron when GABA binds.

-

Hyperpolarization: The increased intracellular negative charge hyperpolarizes the neuron, making it less likely to fire an action potential.

-

Neuronal Inhibition: The overall effect is an enhancement of inhibitory neurotransmission in the central nervous system, which is believed to underlie the anxiolytic, sedative, and anticonvulsant effects of many flavonoids.[2]

Conclusion

While direct binding data for this compound at the GABAA receptor remains to be elucidated, the available evidence from structurally similar flavonoids strongly suggests its potential as a positive allosteric modulator. The high affinity of the closely related compound, 5,7,2′-trihydroxy-6,8-dimethoxyflavone, indicates that the substitution pattern of the target flavanone is favorable for interaction with the benzodiazepine binding site.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this and other novel flavonoids. Future research employing these methodologies will be critical in precisely quantifying the binding affinity and functional effects of this compound, thereby paving the way for its potential development as a novel therapeutic agent targeting the GABAA receptor. The signaling pathway outlined herein provides the fundamental understanding of the mechanism through which this class of compounds exerts its effects on neuronal activity.

References

Physical and chemical properties of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the flavonoid 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone. Due to the limited availability of experimental data for this specific compound, this guide also incorporates data from closely related isomers to present a predictive profile and suggest potential areas of research. This information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. It can be isolated from the roots of Scutellaria baicalensis. The compound presents as a powder and is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Structural and Molecular Data

While direct experimental data for the target compound is scarce, its fundamental properties can be derived from its chemical structure and data available for its isomers.

| Property | Value | Source |

| IUPAC Name | (2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-methoxy-2,3-dihydrochromen-4-one | --- |

| Molecular Formula | C₁₆H₁₄O₆ | Inferred from Isomers |

| Molecular Weight | 302.28 g/mol | [1] |

| CAS Number | 112408-71-6 | [2] |

| Appearance | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Note: A discrepancy exists in some databases regarding the molecular formula and weight. The values presented here are consistent with the known structure of flavanones and data from its isomers.

Predicted Physicochemical Properties

The following properties are computed based on the structure of the closely related isomer, 5,7,4'-Trihydroxy-8-methoxyflavanone, and serve as a predictive reference.

| Property | Predicted Value | Reference |

| XLogP3-AA | 2.4 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 96.2 Ų | [1] |

| pKa (strongest acidic) | 6.84 ± 0.40 | [3] |

Biological Activity and Potential Therapeutic Applications

Direct experimental evidence for the biological activity of this compound is not extensively published. However, studies on its isomers provide significant insight into its potential therapeutic effects, particularly in neuroprotection, anti-inflammatory, and antiviral applications.

Neuroprotective Effects

A study on the isomer (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) has demonstrated significant neuroprotective properties in both in vitro and in vivo models.[4]

-

In Vitro (PC12 cells): Pre-incubation with TMF (3-20 μM) for 24 hours decreased dopamine-induced toxicity and attenuated redox imbalance by regulating the GSH/GSSG ratio.[4]

-

In Vivo (D-galactose-treated mice): Intraperitoneal injection of TMF (4 or 8 mg/kg/day) for two weeks improved behavioral performance in the Morris water maze test.[4]

The underlying mechanism involves the inhibition of the activator protein-1 (AP-1) and upregulation of the brain-derived neurotrophic factor (BDNF), as well as an increase in the phosphorylation of cAMP-response element-binding protein (CREB).[4]

Anti-Inflammatory and Antiviral Activity

The flavone (B191248) counterpart, 5,7,4'-trihydroxy-8-methoxyflavone , has shown notable anti-inflammatory and antiviral activities.

-

Anti-inflammatory: It alleviates lipopolysaccharide (LPS)-induced acute lung injury in mice by attenuating leukocyte infiltration.[3]

-

Antiviral: It inhibits the replication of influenza A (H3N2) and B viruses by potentially inhibiting the fusion of the viral envelope with the endosome/lysosome membrane.[5]

Another related compound, 7-methoxyflavanone (B1630992) , exhibits anti-neuroinflammatory effects by inhibiting the TLR4/MyD88/MAPK signaling pathway and activating the Nrf2/NQO-1 pathway in LPS-stimulated microglial cells.[6]

Experimental Protocols

In Vitro Neuroprotection Assay (Adapted from TMF study)[4]

-

Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., 3-20 μM) for 24 hours.

-

Induction of Toxicity: Dopamine (e.g., 50 μM) is added to the culture medium for another 24 hours to induce cytotoxicity.

-

Cell Viability Assay: Cell viability is assessed using the MTT assay. The absorbance is measured at 570 nm.

-

Biochemical Analysis: The intracellular ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG) is measured using a commercially available kit.

Western Blot Analysis for Signaling Proteins (Adapted from TMF and 7-methoxyflavanone studies)[4][6]

-

Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-CREB, CREB, BDNF, p-JNK, JNK, Nrf2).

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an ECL detection system.

Visualization of Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by isomers of the target compound, providing a hypothetical framework for its mechanism of action.

Caption: Neuroprotective signaling pathway of a TMF isomer.

Caption: Anti-neuroinflammatory pathway of a flavanone isomer.

Conclusion

This compound is a promising natural product for further investigation. While direct experimental data on this specific molecule is limited, the known biological activities of its isomers suggest a strong potential for therapeutic applications, particularly in the fields of neurodegenerative and inflammatory diseases. The experimental protocols and signaling pathway diagrams provided in this guide, adapted from research on related compounds, offer a solid foundation for future studies aimed at elucidating the precise properties and mechanisms of action of this compound. Further isolation, characterization, and biological evaluation are warranted to fully explore its therapeutic potential.

References

- 1. 5,7,4'-Trihydroxy-8-methoxyflavanone | C16H14O6 | CID 42608119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2',5,7-TRIHYDROXY-8-METHOXYFLAVANONE CAS#: 112408-71-6 [m.chemicalbook.com]

- 3. 5,7,4'-trihydroxy-8-methoxyflavone | 57096-02-3 [chemicalbook.com]

- 4. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral activity of plant flavonoid, 5,7,4'-trihydroxy-8-methoxyflavone, from the roots of Scutellaria baicalensis against influenza A (H3N2) and B viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-methoxyflavanone alleviates neuroinflammation in lipopolysaccharide-stimulated microglial cells by inhibiting TLR4/MyD88/MAPK signalling and activating the Nrf2/NQO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Characterization, and Biological Evaluation of Novel Flavanones: A Case Study Based on 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone Analogs

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific data on the discovery, characterization, or biological activity of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone. The following technical guide has been constructed based on established methodologies and data from structurally related flavanones and flavonoids to provide a comprehensive framework for researchers and drug development professionals working with novel compounds of this class.

Introduction

Flavanones are a class of flavonoids characterized by a saturated carbon-carbon bond between C2 and C3 of the C ring. This structural feature confers a chiral center at C2, leading to (S) and (R) enantiomers. These natural products, found in a variety of plants, have garnered significant interest in the scientific community due to their diverse pharmacological activities, including neuroprotective, anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the A and B rings dictates the molecule's biological activity and mechanism of action. This guide provides a technical overview of the typical workflow for the discovery and characterization of a novel flavanone (B1672756), using analogs of the target compound as examples.

Discovery and Isolation

The discovery of novel flavanones often begins with the screening of plant extracts for specific biological activities. Plants from genera such as Scutellaria, Syzygium, and Derris are known to be rich sources of flavanones and other flavonoids[1][2][3][4].

General Isolation Workflow

A common workflow for the isolation of a novel flavanone from a plant source is depicted below. This process typically involves extraction, fractionation, and purification.

Caption: General workflow for the isolation of a novel flavanone.

Experimental Protocol: Bioassay-Guided Isolation

-

Extraction: Air-dried and powdered plant material (e.g., 5 kg) is extracted with methanol at room temperature for 72 hours. The extraction is repeated three times. The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-